molecular formula C15H12N2O4S B10851266 N''-(phenylsulfonyl)benzofuran-2-carbohydrazide

N''-(phenylsulfonyl)benzofuran-2-carbohydrazide

Cat. No.: B10851266
M. Wt: 316.3 g/mol
InChI Key: AMGAILKMHSFVNJ-UHFFFAOYSA-N
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Description

N’-(phenylsulfonyl)benzofuran-2-carbohydrazide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The compound features a benzofuran ring system, which is a fused aromatic ring structure, and a phenylsulfonyl group attached to a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide typically involves the reaction of benzofuran-2-carboxylic acid with phenylsulfonyl hydrazide under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-(phenylsulfonyl)benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide or thiol derivatives .

Scientific Research Applications

N’-(phenylsulfonyl)benzofuran-2-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(phenylsulfonyl)benzofuran-2-carbohydrazide is unique due to its specific combination of a benzofuran ring, phenylsulfonyl group, and carbohydrazide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N'-(benzenesulfonyl)-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C15H12N2O4S/c18-15(14-10-11-6-4-5-9-13(11)21-14)16-17-22(19,20)12-7-2-1-3-8-12/h1-10,17H,(H,16,18)

InChI Key

AMGAILKMHSFVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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